5-[(4-ethylphenoxy)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide
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Overview
Description
5-[(4-ETHYLPHENOXY)METHYL]-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of several functional groups, including a furan ring, a benzodiazole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ETHYLPHENOXY)METHYL]-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide linkage under mild conditions to avoid decomposition of sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-[(4-ETHYLPHENOXY)METHYL]-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the benzodiazole moiety can be reduced to an amine.
Substitution: The ethyl group on the phenoxy ring can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve the use of organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the nitro group in the benzodiazole moiety results in the corresponding amine .
Scientific Research Applications
5-[(4-ETHYLPHENOXY)METHYL]-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-[(4-ETHYLPHENOXY)METHYL]-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
5-[(4-ETHYLPHENOXY)METHYL]-2-FURANCARBOXYLIC ACID: This compound shares the furan and phenoxy moieties but lacks the benzodiazole and piperidine rings.
N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE: This compound contains the benzodiazole and piperidine rings but lacks the ethylphenoxy group.
Uniqueness
The uniqueness of 5-[(4-ETHYLPHENOXY)METHYL]-N-{1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE lies in its combination of multiple functional groups, which confer a diverse range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C28H32N4O3 |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
5-[(4-ethylphenoxy)methyl]-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C28H32N4O3/c1-2-21-10-12-22(13-11-21)34-20-23-14-15-26(35-23)27(33)30-28-29-24-8-4-5-9-25(24)32(28)19-18-31-16-6-3-7-17-31/h4-5,8-15H,2-3,6-7,16-20H2,1H3,(H,29,30,33) |
InChI Key |
ZHYVRKINTZHFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4N3CCN5CCCCC5 |
Origin of Product |
United States |
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